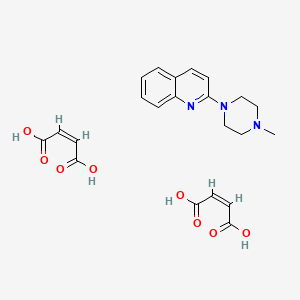

N-Methylquipazine maleate

描述

属性

IUPAC Name |

(Z)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3.2C4H4O4/c1-16-8-10-17(11-9-16)14-7-6-12-4-2-3-5-13(12)15-14;2*5-3(6)1-2-4(7)8/h2-7H,8-11H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSITEGFVDCKMF-SPIKMXEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042623 | |

| Record name | N-Methylquipazine dimaleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171205-17-7 | |

| Record name | N-Methylquipazine dimaleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171205177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylquipazine dimaleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLQUIPAZINE DIMALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HE4V6NQ2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Methylquipazine Maleate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylquipazine (NMQ) is a derivative of the serotonergic agent quipazine, belonging to the arylpiperazine chemical class.[1] Developed as a methylated analog of quipazine, NMQ was synthesized to investigate modifications in receptor selectivity and pharmacological activity.[1] This technical guide provides an in-depth overview of the mechanism of action of N-Methylquipazine maleate, focusing on its receptor binding profile, downstream signaling pathways, and functional effects. The information is supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to facilitate a comprehensive understanding for research and drug development applications.

Core Mechanism of Action: Selective 5-HT₃ Receptor Agonism

The primary mechanism of action of N-Methylquipazine is its function as a potent and selective agonist at the serotonin 5-HT₃ receptor.[2] A key distinguishing feature of NMQ is its significantly reduced affinity for the 5-HT₁B receptor compared to its parent compound, quipazine, making it a more precise pharmacological tool for studying 5-HT₃ receptor-mediated effects.[3]

The 5-HT₃ receptor is unique among serotonin receptors as it is a ligand-gated ion channel, not a G-protein coupled receptor (GPCR).[4][5] Agonist binding to the 5-HT₃ receptor directly gates the opening of the ion channel, leading to a rapid influx of cations, primarily sodium (Na⁺) and calcium (Ca²⁺).[6][4] This influx results in the depolarization of the neuronal membrane, producing an excitatory postsynaptic potential.[6][4]

Quantitative Pharmacological Data

The binding affinity of N-Methylquipazine for various neurotransmitter receptors is crucial for understanding its selectivity and potential off-target effects. The available data, primarily from radioligand binding assays, is summarized below.

| Receptor Subtype | Ligand | Parameter | Value (nM) | Reference |

| 5-HT₃ | N-Methylquipazine | Ki | ~1.9 (inferred) | [1] |

| 5-HT₁B | N-Methylquipazine | IC₅₀ | > 10,000 | [1][3] |

| 5-HT₃ | Quipazine | Ki | 1.8, 2.0 | [1] |

Note: A comprehensive binding profile of N-Methylquipazine across a wider panel of CNS receptors is not extensively available in the public domain, representing a current data gap.[2][7]

Signaling Pathways

Primary Signaling Pathway: 5-HT₃ Receptor-Mediated Ion Flux

The activation of the 5-HT₃ receptor by N-Methylquipazine initiates a direct and rapid signaling cascade.

Modulation of Dopaminergic Neurotransmission

In vivo microdialysis studies in rats have revealed that local administration of N-Methylquipazine in the anterior medial prefrontal cortex (amPFC) leads to a concentration-dependent increase in extracellular dopamine levels.[8] Interestingly, further pharmacological investigations suggest that this effect may not be directly mediated by its agonist activity at 5-HT₃ receptors.[8] The precise mechanism of this dopamine modulation remains an area for further investigation, but it is known to be dependent on neuronal impulse flow and newly synthesized dopamine.[4]

One proposed indirect mechanism involves the activation of 5-HT₃ receptors on GABAergic interneurons in the prefrontal cortex. This activation would lead to the release of GABA, which in turn inhibits the activity of pyramidal neurons that may regulate dopamine release.

Experimental Protocols

Radioligand Binding Assay for 5-HT₃ Receptor Affinity

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of N-Methylquipazine for the 5-HT₃ receptor.[1]

1. Tissue Preparation:

-

Whole brains from male Sprague-Dawley rats (with cerebellum removed) are homogenized in 10 volumes of ice-cold 0.32 M sucrose.

-

The homogenate is centrifuged at 1,000 x g for 10 minutes.

-

The resulting supernatant is centrifuged at 30,000 x g for 20 minutes to pellet the membranes.

-

The pellet is resuspended in 50 mM Tris-HCl buffer (pH 7.7 at 25°C) and incubated at 37°C for 10 minutes to remove endogenous serotonin.

-

The suspension is centrifuged again at 30,000 x g for 20 minutes, and the final pellet is resuspended in buffer.

2. Binding Assay:

-

The assay is conducted in a final volume of 1 ml containing:

-

50 µl of N-Methylquipazine solution (or buffer for total binding).

-

100 µl of [³H]quipazine (specific activity ~20-25 Ci/mmol) at a final concentration of 0.5-1.0 nM.

-

850 µl of the membrane suspension.

-

-

The mixture is incubated at 25°C for 30 minutes.

-

The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters under vacuum.

-

Filters are washed three times with 5 ml of ice-cold 50 mM Tris-HCl buffer.

3. Data Analysis:

-

Non-specific binding is determined in the presence of 1 µM of the 5-HT₃ antagonist ICS 205-930.[1]

-

Specific binding is calculated as the difference between total and non-specific binding.[1]

-

The IC₅₀ value (concentration of NMQ that inhibits 50% of specific [³H]quipazine binding) is determined by non-linear regression.

-

The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[1]

In Vivo Microdialysis for Dopamine Measurement in the Rat Medial Prefrontal Cortex

This protocol outlines the key steps for measuring extracellular dopamine in the rat amPFC following N-Methylquipazine administration.[5][7][9]

1. Surgical Procedure:

-

Male Wistar rats are anesthetized and placed in a stereotaxic frame.

-

A guide cannula is implanted, targeting the medial prefrontal cortex. Typical stereotaxic coordinates relative to bregma are: Anteroposterior (AP): +3.2 mm, Mediolateral (ML): ±0.8 mm, Dorsoventral (DV): -2.5 mm from the dura.

-

The cannula is secured with dental cement and surgical screws.

-

A dummy cannula is inserted, and the animal is allowed to recover for 48-72 hours.

2. Microdialysis Procedure:

-

On the day of the experiment, the dummy cannula is replaced with a microdialysis probe (e.g., 2 mm active membrane).

-

The probe is perfused with artificial cerebrospinal fluid (aCSF: 147 mM NaCl, 1.26 mM CaCl₂, 2.5 mM KCl, 1.18 mM MgCl₂) at a flow rate of 1-2 µL/min.

-

The system is allowed to stabilize for 1-2 hours to establish a stable dopamine baseline.

-

Baseline dialysate samples are collected every 20 minutes for at least one hour.

-

N-Methylquipazine is administered, either systemically (e.g., intraperitoneal injection) or locally via reverse dialysis.

-

Dialysate samples are collected for several hours post-administration.

3. Dopamine Quantification (HPLC-ECD):

-

A fixed volume of each dialysate sample is injected into an HPLC system with electrochemical detection.

-

Dopamine is separated using a reverse-phase C18 column.

-

Dopamine is detected using an electrochemical detector set at an oxidizing potential (e.g., +0.65 V).

-

The concentration of dopamine in each sample is quantified by comparing the peak area to a standard curve.

-

Results are typically expressed as a percentage change from the baseline dopamine levels.

Conclusion

This compound acts as a selective 5-HT₃ receptor agonist, with significantly lower affinity for 5-HT₁B receptors compared to its parent compound, quipazine. Its primary mechanism involves the direct gating of the 5-HT₃ ligand-gated ion channel, leading to rapid neuronal depolarization. Additionally, N-Methylquipazine has been shown to modulate dopamine neurotransmission in the prefrontal cortex, though this effect may be mediated by an indirect mechanism that is not fully elucidated. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of N-Methylquipazine's pharmacological profile and its potential as a research tool or therapeutic agent. Further studies are warranted to establish a more comprehensive receptor binding profile and to fully understand the downstream consequences of its 5-HT₃ receptor agonism, particularly in relation to other neurotransmitter systems.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

N-Methylquipazine: A Technical Guide to its Discovery and Synthesis

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the history, synthesis, and core experimental protocols related to N-Methylquipazine (NMQ).

Discovery and Rationale

N-Methylquipazine (chemical name: 2-(4-methylpiperazin-1-yl)quinoline) is a derivative of the serotonergic agent quipazine and belongs to the arylpiperazine chemical class. Its development was driven by the aim to create a more selective pharmacological tool by modifying the structure of quipazine to alter its receptor binding profile and functional activity.

The key discovery associated with N-Methylquipazine is its distinct selectivity as a potent agonist at the serotonin 5-HT3 receptor. Unlike its parent compound, quipazine, NMQ exhibits very low affinity for 5-HT1B receptors, making it a valuable tool for isolating and studying the functions of the 5-HT3 receptor system. The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, not a G-protein coupled receptor. Early research also highlighted its ability to increase extracellular dopamine levels in the anterior medial prefrontal cortex of rats, suggesting a potential role in modulating dopamine neurotransmission.

Synthesis History and Protocols

While the seminal publication detailing the first synthesis of N-Methylquipazine is not explicitly detailed in readily available literature, its synthesis can be logically inferred from the established synthesis of quipazine and related quinoline derivatives. The synthesis of quipazine is achieved by reacting 2-chloroquinoline with piperazine. A similar synthetic strategy is employed for analogous compounds, such as the synthesis of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde, which involves the reaction of 2-chloroquinoline-3-carbaldehyde with N-methylpiperazine.

Therefore, the most probable and widely accepted synthesis of N-Methylquipazine is via a nucleophilic aromatic substitution reaction between 2-chloroquinoline and N-methylpiperazine.

General Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of N-Methylquipazine:

Reaction Scheme:

Caption: Synthesis of N-Methylquipazine.

Experimental Steps:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloroquinoline (1.0 eq), N-methylpiperazine (1.2 eq), and a suitable base such as anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add a high-boiling point polar aprotic solvent, such as N,N-dimethylformamide (DMF), to the flask.

-

Heating: Heat the reaction mixture to reflux (typically around 120-150 °C) and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a beaker of cold water, which may result in the precipitation of the crude product.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude N-Methylquipazine.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the final product.

Quantitative Pharmacological Data

The following table summarizes the receptor binding affinities of N-Methylquipazine in comparison to its parent compound, quipazine.

| Compound | 5-HT3 Receptor Affinity (pKi) | 5-HT1B Receptor Affinity (IC50 nM) | Reference |

| N-Methylquipazine | High | > 10,000 | |

| Quipazine | High | Moderate |

Note: A higher pKi value indicates a higher binding affinity.

Key Experimental Methodologies

Radioligand Receptor Binding Assay

This protocol details the method used to determine the binding affinity of N-Methylquipazine for serotonin receptors.

Caption: Experimental workflow for a radioligand binding assay.

Detailed Protocol:

-

Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in a cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation. Finally, resuspend the pellet in the assay buffer.

-

Binding Reaction: In assay tubes, combine the prepared membranes, a specific radioligand (e.g., [³H]quipazine) at a concentration close to its Kd, and a range of concentrations of N-Methylquipazine. Include tubes with a high concentration of an unlabeled ligand to determine non-specific binding.

-

Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a set time to reach binding equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

-

Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the specific binding against the logarithm of the N-Methylquipazine concentration to determine the IC₅₀ value, from which the Kᵢ value can be calculated.

In Vivo Microdialysis for Dopamine Release

This protocol describes the measurement of extracellular dopamine levels in the brain following N-Methylquipazine administration.

Caption: Experimental workflow for in vivo microdialysis.

Detailed Protocol:

-

Probe Implantation: Anesthetize the animal (e.g., a rat) and stereotaxically implant a microdialysis probe into the anterior medial prefrontal cortex.

-

Stabilization: Allow the animal to recover from surgery. After a stabilization period, perfuse the probe with aCSF at a constant flow rate.

-

Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

NMQ Administration: Administer N-Methylquipazine through the microdialysis probe by changing the perfusion fluid to one containing the desired drug concentration.

-

Sample Collection: Continue to collect dialysate samples during and after drug administration.

-

Sample Analysis: Analyze the dopamine content in the dialysate samples using an HPLC system with electrochemical detection.

-

Data Analysis: Quantify the dopamine concentration and express the results as a percentage of the baseline levels.

Signaling Pathway of N-Methylquipazine

N-Methylquipazine acts as an agonist at the 5-HT3 receptor. The activation of this ligand-gated ion channel leads to a rapid influx of cations, primarily Na+ and Ca2+, which results in neuronal depolarization.

Caption: Signaling pathway of N-Methylquipazine at the 5-HT3 receptor.

Chemical structure differences between N-Methylquipazine and quipazine

An In-depth Technical Guide on the Core Chemical Structure Differences Between N-Methylquipazine and Quipazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of the chemical structures, pharmacological profiles, and relevant experimental methodologies for N-Methylquipazine (NMQ) and its parent compound, quipazine. The focus is on the core structural divergence and its implications for receptor interaction and selectivity.

Core Chemical Structure and Nomenclature

The fundamental difference between N-Methylquipazine and quipazine lies in the substitution at the N4 position of the piperazine ring. Quipazine has a secondary amine at this position, while N-Methylquipazine, as its name implies, has a tertiary amine due to the addition of a methyl group.

Quipazine is chemically known as 2-(1-piperazinyl)quinoline.[1] It consists of a quinoline ring attached to a piperazine ring at the 2-position of the quinoline nucleus.[1][2]

N-Methylquipazine is 2-(4-methylpiperazin-1-yl)quinoline.[3] The structure is identical to quipazine except for a methyl group attached to the nitrogen atom of the piperazine ring that is distal to the quinoline ring.[3]

| Feature | Quipazine | N-Methylquipazine |

| IUPAC Name | 2-piperazin-1-ylquinoline[1] | 2-(4-methylpiperazin-1-yl)quinoline[3] |

| Molecular Formula | C₁₃H₁₅N₃[2] | C₁₄H₁₇N₃[3] |

| Molar Mass | 213.28 g/mol [1] | 227.30 g/mol [3] |

| Piperazine N4 | Secondary Amine | Tertiary Amine (Methylated) |

Synthesis

Quipazine Synthesis: Quipazine is synthesized through a nucleophilic aromatic substitution reaction between 2-chloroquinoline and piperazine.[2][4]

Caption: Synthesis of Quipazine.

N-Methylquipazine Synthesis: The synthesis of N-Methylquipazine follows a similar pathway, but utilizes N-methylpiperazine instead of piperazine. This directly incorporates the methyl group into the final structure.

Caption: Synthesis of N-Methylquipazine.

Pharmacological Profile: A Tale of Selectivity

The methylation at the N4 position of the piperazine ring significantly alters the pharmacological profile of the molecule, particularly its affinity for different serotonin receptor subtypes. N-Methylquipazine was specifically designed to enhance selectivity for the 5-HT₃ receptor.[5][6] While quipazine is a non-selective serotonin receptor agonist, N-Methylquipazine shows a pronounced preference for the 5-HT₃ receptor with markedly reduced affinity for the 5-HT₁B subtype.[1][2][3][5]

Comparative Receptor Binding Affinities

| Receptor Subtype | N-Methylquipazine | Quipazine |

| 5-HT₃ | High affinity (Ki ~1.9 nM)[7] | High affinity (Ki 1.8, 2.0 nM)[7] |

| 5-HT₁B | Very low affinity (IC₅₀ > 10,000 nM)[5][6] | High affinity[5] |

| 5-HT₂A | - | Moderate affinity[5] |

| 5-HT₂C | - | Moderate affinity[5] |

Note: A lower Ki or IC₅₀ value indicates a higher binding affinity.

This enhanced selectivity makes N-Methylquipazine a more precise pharmacological tool for investigating the roles of the 5-HT₃ receptor, avoiding the confounding effects from interactions with the 5-HT₁B receptor that are present with quipazine.[5][8]

Experimental Protocols

Radioligand Binding Assay for 5-HT₃ Receptor Affinity

This protocol outlines the methodology used to determine the binding affinity of N-Methylquipazine and quipazine for the 5-HT₃ receptor.[7]

1. Tissue Preparation:

-

Whole brains from male Sprague-Dawley rats, with the cerebellum removed, are used.[7]

-

The tissue is homogenized in 10 volumes of ice-cold 0.32 M sucrose.[7]

-

The homogenate is centrifuged at 1,000 x g for 10 minutes.[7]

-

The resulting supernatant is then centrifuged at 17,000 x g for 20 minutes to pellet the crude synaptosomal membranes.

-

The pellet is resuspended in buffer and stored at -70°C until use.

2. Binding Assay:

-

Crude synaptosomal membranes are incubated with a specific radioligand for the 5-HT₃ receptor (e.g., [³H]quipazine).

-

Varying concentrations of the competing ligand (N-Methylquipazine or quipazine) are added to the incubation mixture.[7]

-

The incubation is carried out in a buffer solution (e.g., 50 mM Tris-HCl) at a specific temperature (e.g., 25°C) for a set duration.

-

Non-specific binding is determined in the presence of a high concentration of a known 5-HT₃ antagonist (e.g., 1 µM ICS 205-930).[7]

3. Data Analysis:

-

The incubation is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.[7]

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[7]

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.[7]

-

The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[7]

Caption: Experimental workflow for a radioligand binding assay.

Signaling Pathways

The primary targets of N-Methylquipazine and quipazine, the serotonin receptors, operate through distinct signaling mechanisms.

5-HT₃ Receptor Signaling (Ligand-Gated Ion Channel)

The 5-HT₃ receptor is unique among serotonin receptors as it is a ligand-gated ion channel.[5][8] Agonist binding, such as by N-Methylquipazine or quipazine, causes a conformational change that opens the channel, allowing for a rapid influx of cations (primarily Na⁺ and Ca²⁺). This leads to depolarization of the neuronal membrane and an excitatory response.[5]

Caption: 5-HT₃ receptor signaling pathway.

5-HT₁B Receptor Signaling (G-Protein Coupled Receptor)

In contrast, the 5-HT₁B receptor, which is a significant target for quipazine but not N-Methylquipazine, is a G-protein coupled receptor (GPCR) coupled to an inhibitory G-protein (Gi/o).[8] Agonist binding initiates a cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and subsequent modulation of neuronal excitability.[8]

Caption: 5-HT₁B receptor signaling pathway.

Conclusion

The addition of a single methyl group to the piperazine moiety of quipazine to form N-Methylquipazine results in a profound shift in pharmacological selectivity. This structural modification eliminates the high affinity for the 5-HT₁B receptor while retaining a similar high affinity for the 5-HT₃ receptor.[3][6] This makes N-Methylquipazine a more selective agonist for the 5-HT₃ receptor, providing researchers with a valuable tool to dissect the specific physiological and behavioral roles of this ligand-gated ion channel without the confounding activity at other serotonin receptor subtypes that is characteristic of quipazine.

References

- 1. Quipazine | C13H15N3 | CID 5011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quipazine - Wikipedia [en.wikipedia.org]

- 3. N-Methylquipazine | C14H17N3 | CID 5013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. wikipedia.nucleos.com [wikipedia.nucleos.com]

- 5. benchchem.com [benchchem.com]

- 6. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

N-Methylquipazine: An In-Depth Technical Guide on Early-Stage Therapeutic Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylquipazine (NMQ) is a synthetic arylpiperazine derivative and a potent agonist of the serotonin 3 (5-HT3) receptor. Early-stage research has focused on its distinct pharmacological profile compared to its parent compound, quipazine. Notably, NMQ exhibits high affinity for the 5-HT3 receptor while displaying significantly low affinity for the 5-HT1B receptor, suggesting a potential for a more selective therapeutic action with a reduced side-effect profile. Preclinical in vivo studies have demonstrated its ability to modulate central neurotransmitter systems, particularly by increasing extracellular dopamine levels in the prefrontal cortex. However, a comprehensive evaluation of its therapeutic potential is hindered by the limited availability of data from preclinical models of central nervous system (CNS) disorders and a lack of pharmacokinetic information. This technical guide synthesizes the current, albeit limited, knowledge on N-Methylquipazine, presenting its receptor binding affinity, observed in vivo effects, and detailed experimental protocols to inform future research and development.

Pharmacological Profile: Receptor Binding Affinities

The initial characterization of N-Methylquipazine's pharmacological profile has centered on its affinity for serotonin receptors.[1] Comparative binding studies with its parent compound, quipazine, have been instrumental in elucidating its selectivity.[1] The primary findings indicate that NMQ is a potent 5-HT3 receptor agonist with markedly reduced affinity for 5-HT1B receptors.[2]

Quantitative Binding Data

The available quantitative data for the binding affinity of N-Methylquipazine and its parent compound, quipazine, are summarized in the table below. This data is primarily derived from radioligand binding assays. A comprehensive binding profile of NMQ across a wider range of CNS receptors is not currently available in the public domain.

| Compound | Receptor Subtype | Parameter | Value (nM) |

| N-Methylquipazine | 5-HT3 | Kᵢ | ~1.9 (inferred) [3] |

| 5-HT1B | IC₅₀ | > 10,000 [3] | |

| Quipazine | 5-HT3 | Kᵢ | 1.8, 2.0[3] |

| 5-HT1B | - | High Affinity |

Note: Kᵢ is the inhibition constant, representing the concentration of a competing ligand that will bind to half the binding sites at equilibrium. IC₅₀ is the concentration of an inhibitor that reduces the response by half.

In Vivo Neurochemical Effects: Dopamine Modulation

A key area of investigation in the early-stage research of N-Methylquipazine has been its effect on dopamine levels in the brain, particularly in the prefrontal cortex, a region critical for cognition and executive function.

In Vivo Microdialysis Studies

In vivo microdialysis studies in rats have demonstrated that local administration of N-Methylquipazine into the anterior medial prefrontal cortex produces a concentration-dependent increase in extracellular dopamine levels.[4] Concurrently, a decrease in the extracellular concentrations of the dopamine metabolite, dihydroxyphenylacetic acid (DOPAC), was observed.[4]

| N-Methylquipazine Concentration (µM) | Peak Change in Extracellular Dopamine (% of Baseline) | Change in Extracellular DOPAC (% of Baseline) |

| 10 | Statistically significant increase | Decrease |

| 100 | ~250% | Significant decrease |

| 1000 | Further significant increase | Sustained decrease |

Interestingly, subsequent pharmacological challenges within these studies suggested that this dopamine-enhancing effect may not be mediated by its action at 5-HT3 receptors, indicating the involvement of other, yet to be identified, molecular targets or complex downstream signaling pathways.[4]

Signaling Pathways

5-HT3 Receptor Signaling

As a ligand-gated ion channel, the activation of the 5-HT3 receptor by an agonist like N-Methylquipazine initiates a rapid influx of cations, primarily Na⁺ and Ca²⁺, leading to neuronal depolarization.[5] This fast excitatory neurotransmission is distinct from the slower, modulatory effects of G-protein coupled serotonin receptors. The influx of calcium can trigger a cascade of downstream signaling events.

Figure 1: Proposed 5-HT3 receptor-mediated signaling pathway.

Experimental Protocols

Radioligand Binding Assay for 5-HT3 Receptors

This protocol outlines the general steps for determining the binding affinity of N-Methylquipazine for the 5-HT3 receptor.

4.1.1. Tissue Preparation (Crude Synaptosomal Membranes)

-

Homogenize whole brains from male Sprague-Dawley rats (cerebellum removed) in 10 volumes of ice-cold 0.32 M sucrose.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes.

-

Collect the supernatant and centrifuge at 30,000 x g for 20 minutes to pellet the membranes.

-

Resuspend the pellet in 50 mM Tris-HCl buffer (pH 7.7) and incubate at 37°C for 10 minutes to remove endogenous serotonin.

-

Centrifuge again at 30,000 x g for 20 minutes.

-

Resuspend the final pellet in the assay buffer.

4.1.2. Binding Assay

-

Prepare the assay mixture in a final volume of 1 ml containing:

-

50 µl of drug solution (N-Methylquipazine at various concentrations).

-

100 µl of [³H]quipazine (radioligand) at a final concentration of 0.5-1.0 nM.

-

850 µl of the membrane suspension.

-

-

Incubate the mixture at 25°C for 30 minutes.

-

Terminate the incubation by rapid filtration through Whatman GF/B glass fiber filters.

-

Wash the filters three times with 5 ml of ice-cold 50 mM Tris-HCl buffer.

-

Determine non-specific binding in the presence of a high concentration (e.g., 1 µM) of a known 5-HT3 antagonist (e.g., ICS 205-930).

-

Measure the radioactivity on the filters using liquid scintillation counting.

4.1.3. Data Analysis

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (the concentration of NMQ that inhibits 50% of specific [³H]quipazine binding) using non-linear regression analysis.

-

Calculate the Kᵢ value from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

In Vivo Microdialysis for Dopamine Measurement

This protocol describes the methodology for measuring extracellular dopamine in the rat prefrontal cortex following local NMQ administration.

References

- 1. benchchem.com [benchchem.com]

- 2. Anxiety and Alzheimer’s disease pathogenesis: focus on 5-HT and CRF systems in 3xTg-AD and TgF344-AD animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

N-Methylquipazine Maleate: A Technical Guide to its Serotonin Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylquipazine (NMQ) is a psychoactive compound and a derivative of the serotonergic agent quipazine. As a tool in neuropharmacology, its interaction with serotonin (5-HT) receptors is of considerable interest for understanding serotonergic systems and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the serotonin receptor binding profile of N-Methylquipazine maleate, focusing on its quantitative binding affinities, the experimental methods used to determine them, and the associated signaling pathways.

Data Presentation: Serotonin Receptor Binding Affinity

The quantitative data available for N-Methylquipazine's binding affinity to serotonin receptors is primarily focused on the 5-HT3 and 5-HT1B subtypes. A comprehensive public binding profile for NMQ across all 5-HT receptor subtypes is limited.[1] For comparative purposes, the binding profile of its parent compound, quipazine, is also presented.

Table 1: N-Methylquipazine Serotonin Receptor Binding Profile

| Receptor Subtype | Ligand | Parameter | Value (nM) | Reference |

| 5-HT3 | N-Methylquipazine | Ki | ~1.9 (inferred) | [1] |

| 5-HT1B | N-Methylquipazine | IC50 | > 10,000 | [1][2] |

Table 2: Quipazine Serotonin Receptor Binding Profile

| Receptor Subtype | Ligand | Parameter | Value (nM) | Reference |

| 5-HT3 | Quipazine | Ki | 1.8, 2.0 | [1] |

| 5-HT2A | Quipazine | pKi | 4.7 | [3] |

| 5-HT1B | Quipazine | - | High Affinity | [4] |

| 5-HT2C | Quipazine | - | Moderate Affinity | [4] |

Note: The affinity of N-Methylquipazine for the 5-HT3 receptor is reported to be similar to that of quipazine.[1]

Signaling Pathways

N-Methylquipazine's high affinity for the 5-HT3 receptor and low affinity for the 5-HT1B receptor indicate its selective interaction with distinct signaling cascades.

5-HT3 Receptor Signaling

N-Methylquipazine is a putative agonist at the 5-HT3 receptor.[1] Unlike most other serotonin receptors that are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel.[1] Its activation leads to a rapid influx of cations, which initiates a distinct signaling cascade resulting in neuronal depolarization.

5-HT1B Receptor Signaling

N-Methylquipazine exhibits very low affinity for the 5-HT1B receptor.[2] This receptor is a G-protein coupled receptor (GPCR) linked to inhibitory G-proteins (Gi/o). Its activation typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects that modulate neurotransmitter release.

Experimental Protocols: Radioligand Binding Assay

The binding affinity of N-Methylquipazine for serotonin receptors is determined using a radioligand binding assay. The following is a generalized protocol based on methodologies cited in the literature.[1]

Tissue Preparation

-

Homogenization: Whole brains from male Sprague-Dawley rats (with cerebellum removed) are homogenized in ice-cold 0.32 M sucrose.[1]

-

Centrifugation: The homogenate is centrifuged at 1,000 x g for 10 minutes. The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes to pellet the membranes.[1]

-

Washing: The pellet is resuspended in buffer and centrifuged again to wash the membranes.

-

Final Preparation: The final pellet is resuspended in an appropriate buffer for use in the binding assay.

Binding Assay

-

Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [3H]quipazine) and varying concentrations of the competing ligand (N-Methylquipazine).

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.[1]

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[1]

Data Analysis

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Determination of Specific Binding: Non-specific binding is determined in the presence of a high concentration of a known selective ligand for the receptor of interest. Specific binding is calculated by subtracting the non-specific binding from the total binding.[1]

-

Calculation of IC50 and Ki: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Psychedelic-like Properties of Quipazine and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

The Versatile Arylpiperazine Scaffold: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs targeting the central nervous system (CNS). Its remarkable versatility allows for fine-tuning of pharmacological profiles, leading to a wide array of compounds with varying affinities and efficacies at key neurotransmitter receptors. This technical guide provides an in-depth exploration of arylpiperazine derivatives in neuroscience research, focusing on their synthesis, pharmacological evaluation, and mechanisms of action, with a particular emphasis on their interactions with serotonin and dopamine receptors.

Core Concepts: The Pharmacological Significance of Arylpiperazines

Arylpiperazine derivatives are integral to the development of therapeutics for a range of neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Parkinson's disease.[1][2][3] Their broad utility stems from their ability to be chemically modified at several positions, which alters their interaction with various G-protein coupled receptors (GPCRs), particularly subtypes of serotonin (5-HT) and dopamine (D) receptors.[1][4] The long-chain arylpiperazine structure, in particular, has proven to be a fruitful template for designing CNS drugs.[1][4]

Quantitative Data Summary: Receptor Binding Affinities

The affinity of arylpiperazine derivatives for their molecular targets is a critical determinant of their pharmacological effect. The following tables summarize the binding affinities (Ki, in nM) of a selection of arylpiperazine derivatives for the serotonin 1A (5-HT1A), serotonin 2A (5-HT2A), and dopamine D2 receptors. This data allows for a direct comparison of the potency and selectivity of these compounds.

Table 1: Binding Affinities (Ki, nM) of Arylpiperazine Derivatives at Serotonin and Dopamine Receptors

| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | D2 Ki (nM) | Reference |

| Aripiprazole | - | - | - | [1] |

| Buspirone | - | - | - | [1] |

| Compound 8c | 3.77 | - | - | [2][5] |

| Compound 9b | 23.9 | 39.4 | 45.0 | [1][6] |

| Compound 12a | 41.5 | 315 | 300 | [1][6] |

| Compound 20b | - | - | - | [2][5] |

| Compound 21 | 14.2 | - | - | [7] |

| Compound 24 | 0.82 | - | - | [7] |

| Compound 29 | - | - | - | [2][5] |

| WAY-100635 | - | - | - | [2] |

| LP-211 | - | - | - | [2] |

| Risperidone | - | - | - | [2] |

Note: A hyphen (-) indicates that the data was not provided in the cited sources.

Experimental Protocols: Methodologies for Evaluation

The characterization of novel arylpiperazine derivatives involves a standardized workflow of synthesis followed by rigorous pharmacological testing. This section details the key experimental protocols.

Synthesis of Long-Chain Arylpiperazine Derivatives

The synthesis of long-chain arylpiperazine derivatives is typically achieved through a nucleophilic substitution reaction between an appropriate arylpiperazine and a suitable alkylating agent.[8]

General Procedure:

-

A mixture of the desired arylpiperazine (1 equivalent), the chloroalkyl or bromoalkyl derivative of the terminal fragment (1 equivalent), and a base such as potassium carbonate (2 equivalents) is prepared in a suitable solvent like acetonitrile or DMF.

-

The reaction mixture is heated to reflux and stirred for several hours to overnight.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield the final compound.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a test compound for a specific receptor.[2]

Protocol for 5-HT1A, 5-HT2A, and D2 Receptor Binding:

-

Membrane Preparation: Membranes from cells stably expressing the human recombinant receptor of interest (e.g., HEK293 or CHO cells) are used.

-

Assay Buffer: A suitable buffer is prepared, typically containing Tris-HCl, MgCl2, and other additives to optimize binding.

-

Incubation: In a 96-well plate, the cell membranes are incubated with a specific radioligand and various concentrations of the unlabeled test compound.

-

Equilibration: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[1]

Functional Assays: cAMP and GTPγS Binding

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.

cAMP Functional Assay:

This assay measures the ability of a compound to modulate the intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger.

-

Cell Culture: Cells expressing the receptor of interest are cultured in appropriate media.

-

Compound Treatment: The cells are pre-incubated with the test compound at various concentrations.

-

Stimulation: For Gi-coupled receptors like 5-HT1A and D2, adenylyl cyclase is stimulated with forskolin to induce cAMP production. For Gs-coupled receptors, the agonist is added directly.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are quantified using a commercially available kit, often based on methods like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: The concentration-response curves are plotted to determine the EC50 (for agonists) or IC50 (for antagonists) values.

[35S]GTPγS Binding Assay:

This assay measures the activation of G-proteins, an early event in GPCR signaling.

-

Membrane Preparation: As in the radioligand binding assay, membranes from cells expressing the receptor are used.

-

Incubation: The membranes are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [35S]GTPγS.

-

Filtration: The reaction is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the G-proteins is quantified by scintillation counting.

-

Data Analysis: The data is analyzed to determine the potency (EC50) and efficacy of the compound in stimulating G-protein activation.

Neuroprotection Assays

These assays assess the ability of a compound to protect neurons from various insults.

Hydrogen Peroxide (H2O2)-Induced Toxicity Assay:

-

Cell Culture: A neuronal cell line, such as SH-SY5Y, is cultured in a 96-well plate.[1][9]

-

Pre-treatment: The cells are pre-treated with various concentrations of the arylpiperazine derivative for a specific duration (e.g., 1-2 hours).[9]

-

Induction of Oxidative Stress: The cells are then exposed to a toxic concentration of H2O2 (e.g., 100-400 µM) for 24 hours to induce oxidative stress and cell death.[1][9]

-

Cell Viability Assessment: Cell viability is measured using a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

-

Data Analysis: The results are expressed as the percentage of viable cells compared to the control group (cells treated with H2O2 alone).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical drug discovery workflow for arylpiperazine derivatives.

Caption: Simplified 5-HT1A Receptor Signaling Pathway

References

- 1. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 5. ricerca.uniba.it [ricerca.uniba.it]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Design and synthesis of long-chain arylpiperazines with mixed affinity for serotonin transporter (SERT) and 5-HT(1A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of N-Methylquipazine Maleate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pharmacological Profile: Receptor Binding Affinities

N-Methylquipazine has been primarily characterized as a potent and selective agonist at the 5-HT3 receptor. Unlike its parent compound, quipazine, NMQ displays significantly lower affinity for 5-HT1B receptors, making it a more selective tool for investigating 5-HT3 receptor-mediated functions.[1][2] The binding affinities of N-Methylquipazine and its parent compound, quipazine, are summarized in Table 1. This data is primarily derived from radioligand binding assays.[1][2]

Table 1: Comparative Receptor Binding Affinities of N-Methylquipazine and Quipazine

| Compound | Receptor Subtype | Ligand Parameter | Value (nM) | Reference |

| N-Methylquipazine | 5-HT3 | Ki | ~1.9 (inferred) | [2] |

| 5-HT1B | IC50 | > 10,000 | [1][2] | |

| Quipazine | 5-HT3 | Ki | 1.8, 2.0 | [2] |

| 5-HT1B | - | High Affinity | [1] | |

| 5-HT2A/2C | - | Moderate Affinity | [1] |

Note: A higher Ki or IC50 value indicates lower binding affinity.

In Vivo Neurochemical Effects

In vivo microdialysis studies in awake, freely moving rats have demonstrated that local administration of N-Methylquipazine in the anterior medial prefrontal cortex (AmPFc) produces a concentration-dependent increase in extracellular dopamine (DA) levels.[3][4] Concurrently, a decrease in the extracellular concentrations of the dopamine metabolite, dihydroxyphenylacetic acid (DOPAC), was observed.[3][4] However, further investigations suggest that this effect on dopamine levels may not be mediated by its interaction with the 5-HT3 receptor.[4]

Table 2: Dose-Dependent Effect of N-Methylquipazine on Extracellular Dopamine and DOPAC Levels in the Rat Prefrontal Cortex

| N-Methylquipazine Concentration (µM) | Peak Change in Extracellular Dopamine (% of Baseline) | Change in Extracellular DOPAC (% of Baseline) | Reference |

| 10 | Statistically significant increase | Decrease | [3] |

| 100 | ~250% | Significant decrease | [3] |

| 1000 | Further significant increase | Sustained decrease | [3] |

Behavioral Pharmacology

The behavioral effects of N-Methylquipazine have been investigated in rodents, primarily focusing on the head-twitch response (HTR), a behavioral proxy for 5-HT2A receptor activation.[5]

Head-Twitch Response (HTR)

N-Methylquipazine induces a dose-dependent head-twitch response in mice, which is considered a reliable model for screening potential hallucinogenic properties of 5-HT2A receptor agonists.[5]

Table 3: Dose-Dependent Effect of N-Methylquipazine on Head-Twitch Response in Mice

| Species (Strain) | Dose (mg/kg, i.p.) | Mean Head Twitches (per 30 min) | Reference |

| Mouse (C57BL/6J) | 1.0 | ~25 | [5] |

| 2.5 | ~60 | [5] | |

| 5.0 | ~110 | [5] | |

| 10.0 | ~90 (descending) | [5] |

Locomotor Activity

The effects of N-Methylquipazine on spontaneous locomotor activity have been reported to be complex and can be dose-dependent.[5] One study in Sprague-Dawley rats showed no significant effect at a 2.5 mg/kg dose.[5]

Drug Discrimination

There is a notable lack of published studies demonstrating that N-Methylquipazine can serve as a discriminative stimulus in animals.[5] Research suggests that 5-HT3 receptor ligands generally do not possess strong discriminative stimulus properties.[5]

Experimental Protocols

Radioligand Binding Assay

The binding affinity of N-Methylquipazine for serotonin receptors was determined using a radioligand binding assay as described by Glennon et al. (1989).[2]

-

Tissue Preparation: Whole brains from male Sprague-Dawley rats (with cerebellum removed) are homogenized in ice-cold 0.32 M sucrose and centrifuged. The resulting pellet is resuspended to obtain crude synaptosomal membranes.[2]

-

Binding Assay: Aliquots of the membrane suspension are incubated with a specific radioligand (e.g., [3H]GR65630 for 5-HT3 receptors) and various concentrations of the competing ligand (N-Methylquipazine).[2]

-

Incubation and Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand.[2]

-

Data Analysis: The amount of radioactivity trapped on the filters is quantified. The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. Ki values are calculated from IC50 values using the Cheng-Prusoff equation.[2]

In Vivo Microdialysis for Neurotransmitter Monitoring

This protocol describes the measurement of extracellular dopamine and DOPAC in the rat prefrontal cortex following local administration of N-Methylquipazine.[3]

-

Animal Model and Surgery: Male Sprague-Dawley rats are anesthetized and a guide cannula is stereotaxically implanted targeting the anterior medial prefrontal cortex.[3]

-

Microdialysis Procedure: Following a recovery period, a microdialysis probe is inserted through the guide cannula in awake, freely moving rats. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.[3]

-

Sample Collection: Baseline dialysate samples are collected at regular intervals. N-Methylquipazine is then introduced into the aCSF at desired concentrations, and dialysate samples continue to be collected.[3]

-

Sample Analysis: The collected dialysate samples are analyzed for dopamine and DOPAC content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[3]

Head-Twitch Response (HTR) Assay

This protocol outlines a typical procedure for quantifying the head-twitch response in mice.[5]

-

Apparatus: A standard rodent cage or a cylindrical observation chamber is used.[5]

-

Habituation: Mice are individually housed in the observation chambers for at least 30 minutes prior to drug administration to acclimate to the environment.[5]

-

Drug Administration: N-Methylquipazine or vehicle control is administered via intraperitoneal (i.p.) injection at the desired doses.[5]

-

Observation: Immediately after injection, the animal's behavior is recorded for a predetermined period (e.g., 30-90 minutes). A trained observer manually counts the number of head twitches, defined as a rapid, convulsive, side-to-side rotational movement of the head.[5]

Signaling Pathways and Experimental Workflows

Data Gaps and Future Directions

A thorough review of the publicly available literature reveals a significant lack of comprehensive preclinical data for N-Methylquipazine maleate in key areas required for drug development.

-

Pharmacokinetics: There is no readily available data on the absorption, distribution, metabolism, and excretion (ADME) of N-Methylquipazine in preclinical species. Key parameters such as half-life, bioavailability, Cmax, and Tmax have not been reported.

-

Safety Pharmacology: Dedicated safety pharmacology studies assessing the potential effects of N-Methylquipazine on the cardiovascular, respiratory, and central nervous systems are absent from the public domain. Furthermore, there is no available information on its genotoxic potential (e.g., from an Ames test) or its potential for cardiac ion channel (e.g., hERG) inhibition.

These data gaps are critical and would need to be addressed in any future preclinical development program for this compound.

Conclusion

This compound is a selective 5-HT3 receptor agonist with demonstrated in vivo activity on central dopamine systems and a characteristic behavioral profile in the head-twitch response assay. Its selectivity over the 5-HT1B receptor compared to its parent compound, quipazine, makes it a valuable research tool. However, the lack of comprehensive preclinical pharmacokinetic and safety pharmacology data significantly limits its potential for further therapeutic development at this time. Future research should focus on characterizing these critical aspects to fully understand the preclinical profile of this compound.

References

N-Methylquipazine (CAS Number: 171205-17-7): A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of N-Methylquipazine, a derivative of the serotonergic agent quipazine. The information presented herein is intended to serve as a core resource, detailing its chemical synthesis, pharmacological profile, receptor binding affinities, and effects on neurotransmitter systems. All quantitative data from cited studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided, and critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.

Chemical Profile and Synthesis

N-Methylquipazine, with the IUPAC name 2-(4-methylpiperazin-1-yl)quinoline, is a methylated analog of quipazine. The CAS number 171205-17-7 refers to N-Methylquipazine dimaleate, while the free base is registered under CAS number 28614-26-8.[1] As a member of the arylpiperazine class, its structure has been designed to explore modifications in receptor selectivity and pharmacological activity compared to its parent compound.[2]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C14H17N3 (Free Base) |

| Molecular Weight | 227.30 g/mol (Free Base) |

| CAS Number | 171205-17-7 (Dimaleate Salt) |

| CAS Number (Free Base) | 28614-26-8 |

Synthesis Protocol: Nucleophilic Aromatic Substitution

The synthesis of N-Methylquipazine can be achieved via a nucleophilic aromatic substitution reaction. A plausible and efficient method involves the reaction of 2-chloroquinoline with N-methylpiperazine.

Materials:

-

2-Chloroquinoline

-

N-Methylpiperazine

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

Procedure:

-

In a round-bottom flask, combine 2-chloroquinoline (1 equivalent), N-methylpiperazine (1 equivalent), and anhydrous potassium carbonate (2 equivalents) in dimethylformamide (DMF).

-

Reflux the reaction mixture for 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[3]

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into water and extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure N-Methylquipazine.

Pharmacological Profile

The primary pharmacological characteristic of N-Methylquipazine is its activity as a potent and selective serotonin 5-HT3 receptor agonist.[4] This selectivity distinguishes it from its parent compound, quipazine, which exhibits significant affinity for both 5-HT1B and 5-HT3 receptors.[5]

Receptor Binding Affinities

The receptor binding profile of N-Methylquipazine has been primarily characterized through radioligand binding assays. The following table summarizes the available quantitative data.

| Receptor Subtype | Ligand | Parameter | Value | Reference |

| 5-HT3 | N-Methylquipazine | pKi | ~8.7 | [2] |

| 5-HT1B | N-Methylquipazine | IC50 | > 10,000 nM | [2] |

| 5-HT3 | Quipazine | pKi | ~8.7 | [2] |

| 5-HT1B | Quipazine | pKi | ~7.0 | [2] |

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.

Experimental Protocols

Radioligand Binding Assay for 5-HT3 Receptor Affinity

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of a test compound against a known high-affinity radioligand for the 5-HT3 receptor.

Materials:

-

Cell membranes prepared from cells stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).

-

Radioligand: [³H]-Granisetron or another suitable high-affinity 5-HT3 receptor antagonist radioligand.

-

Test Compound: N-Methylquipazine.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled 5-HT3 receptor antagonist (e.g., ondansetron).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer. Centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer to a final protein concentration of 100-200 µg/mL.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.

-

Competitive Binding: Varying concentrations of N-Methylquipazine, radioligand, and membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of N-Methylquipazine that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Dopamine Release

This protocol outlines the key steps for measuring extracellular dopamine levels in a specific brain region (e.g., the prefrontal cortex) of a freely moving rat following the local administration of N-Methylquipazine.[2]

Materials:

-

Adult male rats.

-

Stereotaxic apparatus.

-

Microdialysis probes and guide cannulae.

-

Artificial cerebrospinal fluid (aCSF).

-

N-Methylquipazine solutions of varying concentrations.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD).

-

Anesthetic agent.

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Surgically implant a guide cannula targeting the desired brain region. Allow the animal to recover from surgery.

-

Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Allow the system to equilibrate and then collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Administer N-Methylquipazine through the dialysis probe (reverse dialysis) by including it in the aCSF perfusate at known concentrations.

-

Sample Collection: Continue to collect dialysate samples at regular intervals during and after drug administration.

-

Dopamine Analysis: Analyze the dopamine concentration in the collected dialysate samples using HPLC-ECD.

-

Histological Verification: At the end of the experiment, sacrifice the animal and perform histological analysis to verify the correct placement of the microdialysis probe.

Signaling Pathways and Experimental Workflows

N-Methylquipazine and the 5-HT3 Receptor Signaling Pathway

N-Methylquipazine acts as an agonist at the 5-HT3 receptor, which is a ligand-gated ion channel.[4] Its activation leads to a rapid influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal depolarization.

Experimental Workflow for In Vivo Microdialysis

The following diagram illustrates the general workflow for an in vivo microdialysis experiment to measure neurotransmitter release.

Biological Effects and Potential Applications

Effects on Dopamine Neurotransmission

In vivo microdialysis studies in rats have shown that local administration of N-Methylquipazine into the anterior medial prefrontal cortex leads to a concentration-dependent increase in extracellular dopamine levels.[2] However, subsequent pharmacological challenges have suggested that this effect may not be directly mediated by its action at 5-HT3 receptors, indicating a more complex mechanism of action that warrants further investigation.[2]

Behavioral Effects

Preclinical studies in rodents have investigated the behavioral effects of N-Methylquipazine.

| Behavioral Paradigm | Species (Strain) | Dose (mg/kg, i.p.) | Effect | Reference |

| Head-Twitch Response | Mouse (C57BL/6J) | 1.0 - 5.0 | Dose-dependent increase | [6] |

| Locomotor Activity | Mouse | - | Complex, can be biphasic | [6] |

The head-twitch response is considered a behavioral proxy for 5-HT2A receptor activation, suggesting that N-Methylquipazine may also interact with this receptor subtype at higher concentrations.[6]

Potential Therapeutic Applications

The selective agonist activity of N-Methylquipazine at the 5-HT3 receptor, coupled with its ability to modulate dopamine neurotransmission, suggests potential therapeutic utility in conditions where both serotonergic and dopaminergic systems are implicated.[2] However, extensive preclinical research, including comprehensive behavioral and toxicological assessments, is required to validate these potential applications.[2]

Conclusion

N-Methylquipazine is a valuable pharmacological tool for investigating the role of the 5-HT3 receptor in the central nervous system. Its distinct selectivity profile compared to its parent compound, quipazine, makes it a more precise instrument for dissecting serotonergic pathways. The observation of its influence on dopamine release in the prefrontal cortex opens new avenues for research into its mechanism of action and potential therapeutic relevance. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals to inform future studies and advance the understanding of this intriguing compound.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Crystal structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The characterization of the effect of locally applied N-methylquipazine, a 5-HT3 receptor agonist, on extracellular dopamine levels in the anterior medial prefrontal cortex in the rat: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Investigating 5-HT3 Receptors: A Technical Guide to Using N-Methylquipazine Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the use of N-Methylquipazine maleate (NMQ) as a pharmacological tool for the investigation of the 5-hydroxytryptamine type 3 (5-HT3) receptor. N-Methylquipazine is a selective 5-HT3 receptor agonist, derived from quipazine, offering a more specific profile for probing the structure and function of this unique ligand-gated ion channel.[1] This document outlines its binding affinity, details experimental protocols for its use in radioligand binding and functional assays, and illustrates the key signaling pathways associated with 5-HT3 receptor activation.

Introduction to 5-HT3 Receptors and this compound

The 5-HT3 receptor is a distinct member of the serotonin receptor family, functioning as a ligand-gated ion channel, in contrast to the other G-protein coupled serotonin receptors.[1] Composed of five subunits arranged around a central ion pore, the binding of serotonin (5-HT) triggers the opening of this channel, allowing the influx of cations such as Na+, K+, and Ca2+.[2] This rapid influx leads to neuronal depolarization and excitatory responses in the central and peripheral nervous systems.[3] 5-HT3 receptors are critical targets in therapeutic areas, notably in the management of chemotherapy-induced nausea and vomiting and irritable bowel syndrome (IBS).[3]

N-Methylquipazine (NMQ) was developed as a more selective analog of quipazine.[4] While quipazine exhibits high affinity for both 5-HT1B and 5-HT3 receptors, NMQ maintains a similar high affinity for 5-HT3 sites while demonstrating significantly reduced affinity for 5-HT1B receptors.[1][4] This enhanced selectivity makes NMQ a valuable tool for specifically studying 5-HT3 receptor-mediated physiological and pathological processes.

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of N-Methylquipazine and other relevant compounds at the 5-HT3 receptor.

Table 1: Comparative Binding Affinities (Ki/IC50 in nM) of Selected Ligands for the 5-HT3 Receptor

| Compound | Parameter | Value (nM) | Reference |

| N-Methylquipazine | Ki (inferred) | ~1.9 | [5] |

| N-Methylquipazine | IC50 (> 10,000 for 5-HT1B) | >10,000 | [1][4] |

| Quipazine | Ki | 1.8, 2.0 | [5] |

| Quipazine | IC50 | 4.4 | [6] |

| m-Chlorophenylpiperazine (m-CPP) | IC50 | 61.4 | [6] |

Table 2: Functional Potency (IC50 in nM) of 5-HT3 Receptor Antagonists in Calcium Flux Assays

| Compound | Cell Line | Agonist | IC50 (nM) |

| Ondansetron | HEK293 | 5-HT | 0.44 |

| Granisetron | HEK293 | 5-HT | 0.12 |

| Palonosetron | HEK293 | 5-HT | 0.05 |

| Tropisetron | N1E-115 | 2-Methyl-5-HT | 1.5 |

Signaling Pathways and Experimental Workflows

5-HT3 Receptor Signaling Pathway

Activation of the 5-HT3 receptor by an agonist such as N-Methylquipazine initiates a cascade of intracellular events. The binding of the agonist opens the ligand-gated ion channel, leading to an influx of cations, most notably Na+ and Ca2+.[1] The resulting depolarization of the cell membrane triggers an excitatory response. The influx of extracellular Ca2+ can also lead to a further increase in intracellular calcium concentration through calcium-induced calcium release (CICR) from the endoplasmic reticulum via ryanodine receptors.[7] This elevation in cytosolic calcium activates calmodulin (CaM), which in turn can activate downstream signaling molecules like Ca2+/calmodulin-dependent protein kinase II (CaMKII) and subsequently the extracellular signal-regulated kinase (ERK) pathway.[7][8]

References

- 1. benchchem.com [benchchem.com]

- 2. Role of 5-HT3 Receptors in the Antidepressant Response [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Serotonin 5-HT3 Receptor-Mediated Vomiting Occurs via the Activation of Ca2+/CaMKII-Dependent ERK1/2 Signaling in the Least Shrew (Cryptotis parva) | PLOS One [journals.plos.org]

Methodological & Application

Application Notes and Protocols for In Vivo Microdialysis of N-Methylquipazine Maleate in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylquipazine (NMQ) is a derivative of the serotonergic agent quipazine and is characterized as a selective 5-HT3 receptor agonist.[1] It exhibits a high affinity for the 5-HT3 receptor, similar to its parent compound, but with a significantly reduced affinity for 5-HT1B receptors, making it a more selective pharmacological tool.[1][2] In vivo microdialysis is a widely used neurochemical technique that allows for the sampling and analysis of extracellular fluid from specific brain regions in awake, freely moving animals.[3][4] This provides valuable insights into the effects of pharmacological agents on neurotransmitter dynamics.

These application notes provide a detailed protocol for conducting in vivo microdialysis experiments in rats to investigate the neurochemical effects of locally administered N-Methylquipazine maleate, with a particular focus on its influence on dopamine and its metabolites in the anterior medial prefrontal cortex (AmPFc).

Data Presentation

Quantitative Neurochemical Effects of N-Methylquipazine

In vivo microdialysis studies have demonstrated that local administration of N-Methylquipazine into the anterior medial prefrontal cortex of rats leads to a concentration-dependent increase in extracellular dopamine levels, while concurrently decreasing levels of its metabolite, dihydroxyphenylacetic acid (DOPAC).[5]

Table 1: Dose-Dependent Effect of N-Methylquipazine on Extracellular Dopamine and DOPAC Levels

| N-Methylquipazine Concentration (µM) | Peak Change in Extracellular Dopamine (% of Baseline) | Change in Extracellular DOPAC (% of Baseline) |

|---|---|---|

| 10 | Statistically significant increase | Decrease |

| 100 | ~250% | Significant decrease |

| 1000 | Further significant increase | Sustained decrease |

Data is synthesized from descriptive reports in scientific literature.[5]

Table 2: Key Experimental Parameters for In Vivo Microdialysis

| Parameter | Specification |

|---|---|

| Animal Model | Male Sprague-Dawley rats |

| Target Brain Region | Anterior Medial Prefrontal Cortex (AmPFc) |

| Stereotaxic Coordinates | AP: +3.2 mm, ML: ±0.8 mm, DV: -2.5 mm (from skull surface) |

| Microdialysis Probe | Concentric probe with a 2 mm membrane |

| Perfusion Fluid (aCSF) | 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl2, 1 mM MgCl2, pH 7.4 |

| Flow Rate | 1.0 - 2.0 µL/min[5] |

| Drug Administration | Reverse dialysis (local administration via perfusate) |

| Dialysate Collection Interval | 20 minutes |

| Analytical Method | High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)[5] |

Experimental Protocols

This section provides a detailed methodology for the in vivo microdialysis experiment.

Preparation of this compound Solution

-

Prepare artificial Cerebrospinal Fluid (aCSF): A common recipe consists of 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl2, and 1 mM MgCl2 in high-purity water. The solution should be sterile-filtered (0.22 µm filter) and pH adjusted to 7.4.

-

Dissolve this compound: Directly dissolve the this compound salt in the prepared aCSF to achieve the desired final concentrations for perfusion (e.g., 10 µM, 100 µM, 1000 µM). Prepare fresh on the day of the experiment.

Surgical Procedure: Guide Cannula Implantation

-

Anesthesia: Anesthetize the rat using a suitable agent (e.g., isoflurane or a ketamine/xylazine mixture) and place it in a stereotaxic frame.

-

Surgical Preparation: Shave the scalp, and clean it with an antiseptic solution. Make a midline incision to expose the skull.

-

Craniotomy: Using a dental drill, create a small burr hole over the anterior medial prefrontal cortex at the predetermined stereotaxic coordinates.

-

Implantation: Slowly lower a guide cannula through the burr hole to the target depth.

-